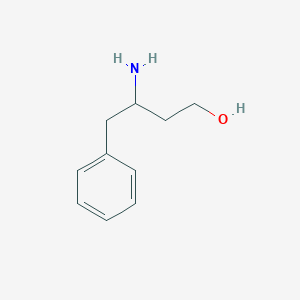

3-Amino-4-phenylbutan-1-ol

Description

Overview of Amino Alcohol Scaffolds in Advanced Synthesis

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality makes them highly valuable scaffolds in advanced organic synthesis. They are integral components in a wide array of biologically active molecules and natural products. unimi.itresearchgate.net The presence of both a nucleophilic amino group and a hydroxyl group allows for the construction of diverse molecular architectures, including heterocyclic compounds such as oxazolidines and piperazines. researchgate.netdiva-portal.org

Furthermore, chiral amino alcohols, which possess specific three-dimensional arrangements, are of paramount importance in asymmetric synthesis. They can act as chiral auxiliaries or ligands for metal catalysts, facilitating the synthesis of enantiomerically pure compounds. nih.govacs.org This is particularly crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry. acs.org The development of efficient methods for the stereoselective synthesis of amino alcohols remains an active area of research. tohoku.ac.jp

Scope and Research Focus on 3-Amino-4-phenylbutan-1-ol

Research on this compound is primarily centered on its application as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the presence of a stereocenter at the carbon bearing the amino group, make it a target for stereoselective synthesis. The development of synthetic routes that can control the stereochemistry at this position is a significant focus, as the biological activity of its derivatives can be highly dependent on the specific enantiomer or diastereomer.

A notable aspect of the research on this compound is its relationship to other structurally similar molecules. For instance, the isomeric compound 4-amino-3-phenylbutan-1-ol (B1627776) has also been a subject of synthetic studies. chemicalbook.com The investigation into different isomers and derivatives allows for a broader understanding of structure-activity relationships in the resulting products.

Historical Context of Relevant Synthetic Methodologies

The synthesis of amino alcohols has a rich history in organic chemistry, with numerous methods developed over the years. Early approaches often relied on the reduction of amino acids or their derivatives. diva-portal.org For example, (R)- and (S)-2-Amino-4-phenylbutan-1-ol can be prepared by the reduction of the corresponding homophenylalanine. orgsyn.org

More advanced and efficient methods have since been developed, including various catalytic asymmetric strategies. Copper-catalyzed hydroamination of allylic alcohols has emerged as a powerful tool for the enantioselective synthesis of γ-amino alcohols. nih.govacs.org Another significant advancement is the use of biocatalysis, employing enzymes such as transaminases and ketoreductases to achieve high stereoselectivity under mild reaction conditions. mbl.or.kruni-greifswald.de These enzymatic methods offer an environmentally benign alternative to traditional chemical synthesis. mbl.or.kr

The development of multi-component reactions has also provided streamlined approaches to amino alcohol synthesis. For instance, a three-component reaction involving an aldehyde, an amine, and a cyanide source has been utilized to construct complex amino alcohol precursors. d-nb.infonih.gov These historical and ongoing developments in synthetic methodologies continue to expand the toolkit available to organic chemists for the preparation of this compound and related structures.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 165.115364102 Da |

| Monoisotopic Mass | 165.115364102 Da |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 12 |

| Complexity | 110 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEMFUSXOKYPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Strategies for 3 Amino 4 Phenylbutan 1 Ol

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of 3-amino-4-phenylbutan-1-ol reveals several strategic disconnections, pointing to valuable chiral precursors. These precursors, derived from the chiral pool, offer a stereochemically defined starting point for the synthesis, thereby minimizing the need for chiral resolutions or asymmetric induction steps later in the sequence.

Utilization of Homophenylalanine Derivatives

Homophenylalanine, specifically (S)-3-amino-4-phenylbutanoic acid, serves as a direct precursor to this compound. nih.govnih.gov The primary transformation required is the reduction of the carboxylic acid functionality to a primary alcohol. This can be effectively achieved using reducing agents such as borane-tetrahydrofuran complex (borane-THF). lookchem.com This method is advantageous as it preserves the stereochemistry at the C3 position.

The synthesis of the precursor itself, L-homophenylalanine, can be accomplished via asymmetric synthesis from 2-oxo-4-phenylbutyric acid using a recombinant aromatic amino acid transaminase, with L-aspartate as the amino donor. nih.gov This chemo-enzymatic approach allows for high conversion yields and excellent enantiomeric excess. nih.gov

Transformations from Phenylalaninal Intermediates

L-phenylalaninal, the aldehyde derivative of L-phenylalanine, is another key precursor. Its transformation into this compound requires a one-carbon homologation (chain extension) followed by reduction. A multi-step protocol can be employed, starting with the transformation of N,N-dibenzyl-L-phenylalaninal. nih.govunica.it A fully stereoselective three-component reaction can yield an intermediate amide, which is then subjected to a reduction protocol using a system like lithium aluminium hydride and trimethylsilyl chloride to afford the desired N-protected 1,3-diamino-4-phenylbutan-2-ol, a related structural analog. nih.govunica.it While not directly yielding the target compound, this methodology highlights the utility of phenylalaninal in constructing the carbon skeleton and stereocenters.

Role of Aspartic Acid as a Chiral Starting Material in Related Syntheses

L-aspartic acid is a versatile and economically viable chiral starting material for the synthesis of various β-amino acids and their derivatives, including precursors to this compound. tandfonline.comoup.comresearchgate.net Its inherent structure contains the β-amino acid fragment, making it an ideal candidate for stereospecific transformations. tandfonline.com A practical synthesis of (R)-3-amino-4-phenylbutyric acid, a stereoisomer of the direct precursor, has been demonstrated starting from L-aspartic acid. tandfonline.comoup.com This synthesis involves a Friedel-Crafts acylation of benzene with a derivative of N-methoxycarbonyl-L-aspartic acid β-ethyl ester, followed by stereoselective reduction and subsequent chemical transformations. tandfonline.com

Furthermore, derivatives of L-aspartic acid have been used in cobalt-catalyzed alkylation and Grignard reactions to produce chiral β-amino acid derivatives, showcasing the broad applicability of this starting material in generating complex chiral structures. researchgate.netx-mol.com

Direct Chemical Synthesis Approaches

Direct chemical syntheses provide alternative routes to this compound and related structures, often involving reductive processes of carbonyl and imine functionalities.

Reductive Amination Protocols

Reductive amination is a powerful method for forming amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com

In the context of synthesizing related amino alcohols, biocatalytic reductive amination using amine dehydrogenases has been shown to be effective for producing short chiral alkyl amines and amino alcohols. frontiersin.org While not specifically detailed for this compound, the principles of asymmetric synthesis of chiral amines from prochiral ketones via transaminases are well-established, often requiring strategies to shift the unfavorable thermodynamic equilibrium. researchgate.netmdpi.com

Reductions of Carbonyl Compounds and Ketones

The reduction of carbonyl compounds is a fundamental transformation in the synthesis of alcohols. For the synthesis of this compound, the reduction of a corresponding β-amino ketone or β-amino acid/ester is a key step.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols. libretexts.orgharvard.edu Less reactive reagents such as sodium borohydride (NaBH₄) are typically used for the reduction of aldehydes and ketones. libretexts.orgorganic-chemistry.org

The stereoselective reduction of β-amino ketones can provide access to either syn or anti 1,3-amino alcohols, depending on the choice of reducing agent and the nature of the N-protecting group. nih.gov For instance, reduction with samarium(II) iodide has been investigated for this purpose. nih.gov Chemo-enzymatic methods, such as using plant cells like Daucus carota, have also been employed for the efficient reduction of various prochiral ketones to optically active secondary alcohols under mild conditions. organic-chemistry.org

| Precursor/Intermediate | Reagent/Catalyst | Product | Reference |

| (S)-3-amino-4-phenylbutanoic acid | Borane-THF | This compound | lookchem.com |

| 2-oxo-4-phenylbutyric acid | Aromatic Amino Transaminase, L-aspartate | L-Homophenylalanine | nih.gov |

| N,N-dibenzyl-L-phenylalaninal | Amine, H-MAC-TBS, then LiAlH₄/TMSCl | N-protected 1,3-diamino-4-phenylbutan-2-ol | nih.govunica.it |

| N-protected L-aspartic acid derivative | Benzene, AlCl₃, then PhMe₂SiH/TFA | (R)-3-amino-4-phenylbutyric acid derivative | tandfonline.com |

| Prochiral Ketones | Daucus carota root cells | Optically active secondary alcohols | organic-chemistry.org |

| β-Amino Ketones | Samarium(II) iodide | syn or anti 1,3-Amino Alcohols | nih.gov |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules by combining three or more starting materials in a single step, thereby increasing bond-forming efficiency and reducing waste. researchgate.net A notable example is the three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction used to produce precursors for amino alcohol structures. nih.govd-nb.info This reaction combines an electrophile (an aldehyde), a nucleophile (an amine), and the tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS). unica.it

In the synthesis of derivatives like anti-(2S,3S)-allophenylnorstatin amides, N,N-dibenzyl-L-phenylalaninal is used as the aldehyde component. nih.gov The reaction proceeds with high yields, typically between 63% and 87%, and demonstrates excellent control over stereochemistry. nih.govd-nb.info

| Amine Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzylamine | 1a | 87 | >98:2 |

| (R)-1-Phenylethylamine | 1b | 75 | >98:2 |

| Morpholine | 1c | 81 | >98:2 |

| Allylamine | 1e | 71 | >98:2 |

| Aniline | 1f | 63 | >98:2 |

Grignard Reagent Additions and Related C-C Bond Formations

Grignard reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds. Their addition to electrophiles like aldehydes, ketones, and epoxides is a primary method for constructing alcohol functionalities. masterorganicchemistry.commasterorganicchemistry.com The synthesis of amino alcohols such as 4-amino-4-phenylbutan-1-ol has been achieved through the addition of Grignard reagents to suitable precursors. rsc.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon or an epoxide ring. youtube.com For instance, the reaction of a Grignard reagent with an aldehyde produces a secondary alcohol, while its reaction with a ketone yields a tertiary alcohol. masterorganicchemistry.comyoutube.com In the context of this compound, a retrosynthetic analysis suggests that the carbon backbone could be formed by the reaction of a phenyl-containing Grignard reagent with a three-carbon electrophile containing a protected amino group and an aldehyde or epoxide.

| Grignard Reagent | Electrophile Precursor | Resulting Intermediate Structure |

|---|---|---|

| Phenylmagnesium bromide | 3-Aminobutanal (protected) | Secondary alcohol |

| Benzylmagnesium chloride | 3-Hydroxypropanal (protected) | Secondary alcohol |

| Phenylmagnesium bromide | Glycidol (epoxide, protected) | Primary alcohol via ring-opening |

Stereoselective and Asymmetric Synthesis of Enantiomers

Producing enantiomerically pure compounds is crucial in pharmaceutical development. Asymmetric synthesis strategies are employed to control the formation of specific stereoisomers of this compound and related structures.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy, known as relayed asymmetric induction, is a powerful tool for creating enantiomerically enriched products. wikipedia.org

Several types of auxiliaries have been developed, including Evans' oxazolidinones and pseudoephenamine. wikipedia.orgnih.gov Evans' auxiliaries, for example, have been utilized in the synthesis of piperidone-based structures to introduce an amino group with high enantioselectivity. nih.gov Similarly, amides derived from pseudoephenamine exhibit remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The choice of auxiliary can significantly influence the diastereoselectivity of reactions such as alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net

| Chiral Auxiliary | Key Applications | Typical Diastereoselectivity |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | High (often >95:5 dr) |

| Pseudoephedrine/Pseudoephenamine | Alkylations | High, especially for quaternary centers |

| Camphorsultam (Oppolzer's sultam) | Diels-Alder reactions, Alkylations | High |

| tert-Butanesulfinamide | Synthesis of chiral amines | High |

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. ucl.ac.uknih.gov Amine transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comdiva-portal.org However, the transamination reaction often suffers from an unfavorable thermodynamic equilibrium. researchgate.net

To overcome this limitation, a multi-enzymatic cascade system can be employed. mdpi.com One successful strategy involves coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC). mdpi.comresearchgate.net In this system, the transaminase converts a ketone to a chiral amine using an amino donor like L-alanine, which produces pyruvate as a byproduct. The PDC then irreversibly converts the pyruvate into acetaldehyde and CO₂, shifting the equilibrium toward the desired amine product. mdpi.com Using this TA-PDC cascade with transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), yields higher than 60% and an enantiomeric excess (ee) of around 90% for the (S)-enantiomer of 3-amino-1-phenylbutane were achieved. researchgate.net

| Transaminase | Temperature | Yield (%) | Selectivity (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| CviTA | 30°C | >60 | ~90 | ~90 (S) |

| VflTA | 30°C | >60 | ~90 | ~90 (S) |

Controlling diastereoselectivity is essential when a molecule has multiple stereocenters. The three-component MAC reaction is a prime example of a highly diastereoselective process. nih.govnih.gov When N,N-dibenzyl-L-phenylalaninal is used as the starting aldehyde, the reaction consistently yields the anti diastereomer of the product with a diastereomeric ratio (dr) greater than 98:2. nih.govd-nb.info

The origin of this high selectivity is believed to stem from the initial step of the reaction, where the deprotonated H-MAC-TBS reagent adds to the chiral aldehyde. d-nb.info This addition follows the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl group from the least hindered face, leading to the preferential formation of one diastereomer. d-nb.info This level of control makes the MAC reaction a valuable tool for synthesizing complex building blocks with well-defined stereochemistry. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The synthesis of this compound can incorporate these principles in several ways.

Biocatalysis is a cornerstone of green chemistry. nih.gov The use of enzymes, such as the transaminase-pyruvate decarboxylase system, represents a greener alternative to conventional chemical methods. mdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions (e.g., near-neutral pH and temperatures around 30°C), reducing the need for harsh reagents, heavy metal catalysts, and volatile organic solvents. nih.govmdpi.com Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. diva-portal.org Another green approach is the catalytic hydrogenation of amino acids, which can be performed under acidic conditions to convert the carboxylic acid group to an alcohol under milder temperatures and pressures than required for non-activated acids. rsc.org These strategies align with the core goals of green chemistry by improving efficiency, reducing environmental impact, and enhancing the sustainability of chemical manufacturing. nih.gov

Solvent Selection and Reaction Medium Optimization

The choice of solvent is critical in the synthesis of amino alcohols as it can significantly influence reaction yield, diastereoselectivity, and the formation of byproducts. In the synthesis of vicinal amino alcohols, the reaction medium can impact the stereochemical outcome. For instance, in the copper-catalyzed reductive coupling for the synthesis of 1,2-aminoalcohols, the use of benzotrifluoride (PhCF3) as a solvent was found to improve yields, particularly with sterically demanding ketones nih.gov. Similarly, in the hydrogenation of β-amino ketones to produce syn-γ-amino alcohols, dichloromethane was identified as the most suitable solvent for achieving high diastereoselectivity and a good reaction rate ru.nl.

In the context of reducing agents commonly used for the synthesis of amino alcohols from amino acids, the solvent plays a crucial role. For the reduction of N-protected amino acids, sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride®) in an appropriate solvent enables a rapid and high-yield synthesis of optically active N-protected amino alcohols without racemization researchgate.net. One of the established methods for synthesizing this compound involves the reduction of 3(S)-amino-4-phenylbutyric acid using a borane-tetrahydrofuran complex in tetrahydrofuran (THF) orgsyn.org. The use of THF is common for reductions with borane complexes and lithium aluminum hydride (LAH) orgsyn.org.

Furthermore, in multi-component reactions that can be adapted for the synthesis of precursors to this compound, such as the synthesis of anti-carboxamides from N,N-dibenzyl-L-phenylalaninal, diethyl ether (Et2O) has been used as the reaction medium unica.it. The subsequent deprotection and reduction steps can be optimized by solvent choice; for instance, switching from THF to dichloromethane (CH2Cl2) in a one-pot deprotection/reduction protocol of a related amide intermediate was shown to improve the yield significantly nih.gov.

| Reaction Type | Precursor/Related Compound | Solvent(s) | Key Findings |

| Catalytic Hydrogenation | β-Amino ketones | Dichloromethane | Optimal for solubility, diastereoselectivity, and reaction rate ru.nl. |

| Borane Reduction | 3(S)-amino-4-phenylbutyric acid | Tetrahydrofuran (THF) | Standard solvent for borane-THF complex reductions orgsyn.org. |

| Multi-component Reaction | N,N-dibenzyl-L-phenylalaninal | Diethyl ether (Et2O) | Effective medium for the initial multi-component reaction unica.it. |

| Deprotection/Reduction | O-TBS protected amide | THF, Dichloromethane | Switching to CH2Cl2 improved yield in a one-pot protocol nih.gov. |

| Copper-Catalyzed Reductive Coupling | Ketones | Benzotrifluoride (PhCF3) | Improved yields with sterically demanding substrates nih.gov. |

Energy-Efficient Reaction Conditions

Energy efficiency is a cornerstone of green chemistry, and its application to the synthesis of this compound can be achieved through several strategies, primarily by employing catalytic methods and mild reaction conditions.

Traditional reductions of amino acids or their derivatives to amino alcohols often rely on stoichiometric hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) researchgate.netorgsyn.orgumaine.edu. While effective, these methods can be energy-intensive due to the production and handling of the reagents and often require more significant workup procedures. Catalytic hydrogenation represents a more energy-efficient alternative. The use of ruthenium or iron-based catalysts for the hydrogenation of amides to amines and alcohols can proceed under milder conditions of temperature and pressure compared to some traditional methods acs.orgacs.org. For instance, a ruthenium pincer complex has been shown to catalyze the selective hydrogenation of amides to alcohols and amines at or near room temperature under 5–10 bar of H2 pressure acs.org.

Chemo-enzymatic strategies offer a highly energy-efficient route to chiral amino alcohols, often operating at or near ambient temperature and pressure. The asymmetric synthesis of a related compound, 3-amino-1-phenylbutane, was optimized at 30°C using a multi-enzymatic cascade system involving a transaminase and a pyruvate decarboxylase mdpi.comresearchgate.net. Engineered amine dehydrogenases have also been employed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones under mild conditions frontiersin.org. Similarly, an enzymatic cascade has been developed to convert diols to amino alcohols under aqueous conditions at room temperature and pressure . These biocatalytic approaches significantly reduce the energy input compared to traditional chemical syntheses that may require heating or cooling.

| Method | Key Features | Temperature | Pressure | Energy Efficiency Aspect |

| Catalytic Hydrogenation (Ru-based) | Selective hydrogenation of amides | Room Temperature to 45°C | 5-10 bar H2 | Lower energy input compared to traditional reductions; catalytic turnover acs.org. |

| Chemo-enzymatic Cascade (Transaminase) | Multi-enzyme system for asymmetric synthesis | 30°C | Atmospheric | Mild reaction conditions significantly reduce energy consumption mdpi.comresearchgate.net. |

| Biocatalysis (Engineered Amine Dehydrogenase) | One-step synthesis from α-hydroxy ketones | Mild (e.g., 30°C) | Atmospheric | Avoids harsh reagents and extreme temperatures frontiersin.org. |

| Traditional Reduction (Borane/LAH) | Stoichiometric hydride reagents | Reflux (e.g., in THF) | Atmospheric | Can be more energy-intensive due to heating and reagent production orgsyn.org. |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from the reactants into the final product. This principle is critical in designing sustainable synthetic routes for this compound.

The synthesis of amino alcohols via the reduction of amino acids using borane-based reagents is a common method, but it is not without its drawbacks in terms of atom economy. Boron-based reductants are generally considered atom-inefficient because not all hydride atoms on the boron are transferred, and the boron-containing byproducts must be removed during workup acsgcipr.org. The hydrolysis of these boron reagents leads to boric acid, which can present challenges in waste disposal acsgcipr.org.

To improve atom economy, catalytic hydrogenation is a superior alternative. In an ideal catalytic hydrogenation, molecular hydrogen is the only reagent besides the substrate, and water is the only byproduct, leading to a much higher atom economy.

Enzymatic and chemo-enzymatic methods inherently offer high atom economy and waste minimization. These reactions are highly selective, reducing the formation of byproducts and simplifying purification. For example, in the enzymatic synthesis of chiral amino alcohols from L-lysine, a two-step cascade reaction followed by decarboxylation provides the desired products in high yields with straightforward purification by solid-phase extraction, thus minimizing solvent waste nih.gov. The use of water as a solvent in many biocatalytic processes further enhances the environmental profile of the synthesis.

Another strategy for waste minimization is the development of one-pot or tandem reactions, which reduce the number of intermediate purification steps, thereby saving solvents and reducing material loss. The one-pot deprotection and reduction of an amide precursor to a related diamino alcohol is an example of such a strategy unica.it.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Phenylbutan 1 Ol

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational InsightsAn analysis of the vibrational modes through Infrared (IR) and Raman spectroscopy is essential for identifying functional groups and gaining insights into the conformational properties of "3-Amino-4-phenylbutan-1-ol." In the absence of this spectral data, this analysis cannot be conducted.

Due to the lack of available research and corresponding data for "this compound," the generation of an article with the specified detailed content and data tables is not feasible at this time.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state. Crucially, for chiral molecules, X-ray crystallography can be employed to determine the absolute configuration of stereocenters, which is vital for understanding their biological activity.

Detailed Research Findings on the Crystallography of Phenibut and Its Derivatives

Research into the solid-state behavior of Phenibut has revealed a rich polymorphism, with different crystal forms exhibiting distinct physical properties. mdpi.comresearchgate.net The crystallization of zwitterionic active pharmaceutical ingredients like Phenibut can be complex, often yielding various crystalline entities, including hydrates and co-crystals. mdpi.com

Single crystal X-ray diffraction studies have been instrumental in elucidating the structures of these different forms. For instance, the crystal structures of Phenibut in its anhydrous form, as a hydrate (B1144303) (Phenibut·H₂O), and as a hydrochloride salt (Phenibut·HCl) have been determined. researchgate.net These studies reveal how the molecule packs in the crystal lattice and the nature of the hydrogen bonding networks, which are critical for crystal stability.

In its zwitterionic form, the Phenibut molecule typically exhibits a dimeric motif where two molecules are linked via hydrogen bonds between the carboxylate and ammonium (B1175870) groups. researchgate.net This is a common structural feature observed in other γ-amino butyric acid (GABA) related compounds. researchgate.net

Furthermore, the formation of multicomponent crystalline species, or co-crystals, of Phenibut with dicarboxylic acids such as malic acid and tartaric acid has been investigated. mdpi.com These studies demonstrate how the introduction of a co-former can modify the crystal packing and potentially alter the physicochemical properties of the active pharmaceutical ingredient.

The determination of the absolute configuration of the chiral center in Phenibut is a key aspect of its crystallographic analysis, as the biological activity resides primarily in the (R)-enantiomer. mdpi.com

Below are interactive data tables summarizing the crystallographic data for different forms of Phenibut.

Table 1: Crystallographic Data for (rac)-Phenibut

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.998(1) |

| b (Å) | 11.504(2) |

| c (Å) | 8.504(1) |

| α (°) | 90 |

| β (°) | 101.50(1) |

| γ (°) | 90 |

| Volume (ų) | 956.1(2) |

| Z | 4 |

Table 2: Hydrogen Bond Distances and Angles in (rac)-Phenibut

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···O | 0.91 | 1.85 | 2.75 | 170 |

| N-H···O | 0.91 | 1.95 | 2.84 | 165 |

| O-H···O | 0.82 | 1.81 | 2.62 | 173 |

Computational Chemistry and Theoretical Studies on 3 Amino 4 Phenylbutan 1 Ol

Quantum Chemical Calculations (DFT) of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mpg.deyoutube.com For a molecule like 3-Amino-4-phenylbutan-1-ol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties. tandfonline.comuctm.edu

These calculations provide insights into the molecule's reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

While direct data for this compound is unavailable, a study on the related compound 4-Amino-3-phenylbutanoic acid provides an example of the typical data generated. tandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Based on 4-Amino-3-phenylbutanoic acid) This table is illustrative and based on data for a related compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -0.241 eV |

| LUMO Energy | -0.015 eV |

| HOMO-LUMO Gap | -0.226 eV |

| Dipole Moment | 2.25 Debye |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to map the potential energy surface (PES) that governs the transitions between them. nih.govnih.gov

This analysis is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. researchgate.net Computational methods can systematically rotate the dihedral angles of the molecule's backbone (e.g., C-C bonds) and calculate the corresponding energy for each conformation. The results are used to construct a potential energy landscape, which reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome to transition between them.

For GABA analogues, the relative orientation of the amino group and the phenyl ring is critical. researchgate.net It is expected that for this compound, conformers that minimize steric hindrance between the bulky phenyl group and the hydroxyl and amino groups, while potentially allowing for intramolecular hydrogen bonding, would be energetically favored.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the output of a conformational analysis.

| Conformer | Dihedral Angle (N-C3-C4-Cphenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° (anti) | 0.00 | 65.1 |

| 2 | 65° (gauche) | 1.25 | 20.5 |

| 3 | -68° (gauche) | 1.80 | 14.4 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, such as the synthesis or metabolic degradation of this compound. researchgate.net This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be surmounted for the reaction to proceed.

By calculating the geometry and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in predicting the reaction rate. Methods like DFT are used to locate the TS on the potential energy surface. A key characteristic of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For instance, modeling the synthesis of this compound could involve characterizing the transition state for the reduction of a corresponding ketone or the amination of a precursor molecule. These calculations provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Table 3: Hypothetical Activation Energies for a Synthesis Step This table presents hypothetical data for a plausible reaction involving the formation of the molecule.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic attack | 0.0 | +15.7 | -5.2 | 15.7 |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound. youtube.com DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. d-nb.infonih.gov

The process involves first optimizing the molecule's geometry and then performing a specialized calculation (e.g., GIAO for NMR) on the low-energy conformers. nih.gov The predicted spectra are often Boltzmann-averaged over the different stable conformers to provide a final spectrum that can be directly compared with experimental data. github.io A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed molecular structure. youtube.com

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts This table is illustrative and shows how computational data would be used to validate an experimental spectrum.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CH2OH) | 62.5 | 63.1 | -0.6 |

| C2 (CH2) | 38.1 | 38.5 | -0.4 |

| C3 (CHNH2) | 53.2 | 53.9 | -0.7 |

| C4 (CH2Ph) | 41.8 | 42.2 | -0.4 |

| Cipso (Phenyl) | 139.5 | 140.1 | -0.6 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-phenylbutan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be adapted from fluorinated analogs (e.g., 3-Amino-4,4,4-trifluoro-2,2-dimethylbutan-1-ol), where nucleophilic substitution or catalytic hydrogenation are common. For example, reductive amination of ketone intermediates using NaBH₄ or Pd/C under H₂ atmosphere may yield the target compound. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended for purification to separate stereoisomers .

Q. How can X-ray crystallography be employed to resolve the stereochemistry of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks involving the amino and hydroxyl groups can stabilize the crystal lattice, aiding in structure determination .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Assign signals using ¹H-¹H COSY and HSQC to resolve overlapping peaks (e.g., aromatic protons vs. NH/OH groups).

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 194.15 for C₁₀H₁₅NO).

- IR : Peaks near 3350 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl and amino groups influence the compound’s reactivity in catalytic transformations?

- Methodological Answer : Computational modeling (DFT or MD simulations) using InChIKey-derived structures predicts steric hindrance and charge distribution. For example, the phenyl group may slow nucleophilic attack at the β-carbon, while the amino group enhances electrophilicity via resonance. Experimental validation via kinetic studies under varied pH conditions is recommended .

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition). Compare fluorinated vs. non-fluorinated analogs (e.g., 3-Amino-3-(4-chlorophenyl)propan-1-ol) to isolate electronic vs. steric contributions. Meta-analysis of dose-response curves and statistical tools (ANOVA) can identify outliers .

Q. How can the compound’s interactions with biological targets be probed using structural biology techniques?

- Methodological Answer : Co-crystallization with target proteins (e.g., kinases) followed by cryo-EM or X-ray diffraction reveals binding modes. Molecular docking (AutoDock Vina) using SMILES-derived 3D structures prioritizes binding poses for experimental validation. Hydrogen-bonding with active-site residues (e.g., Asp/Glu) is a hypothesized mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.